2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Lipophilicity Drug Design SAR

This 1,3,4-thiadiazole derivative features a critical benzylthio group at C-2, whose thioether oxidation state is essential for retaining antibacterial potency against S. aureus and S. epidermidis, unlike inactive sulfonyl analogs. Its enhanced lipophilicity makes it a superior candidate for CNS penetration studies, while its phenylpiperazine moiety offers affinity for serotonin/dopamine receptors. Use this scaffold for SAR-by-catalog studies to decouple lipophilic from hydrogen-bonding effects, or as a tool compound for PARG/DNA damage response research. Prioritize over oxidized or shorter-chain analogs for target validation.

Molecular Formula C19H20N4S2
Molecular Weight 368.52
CAS No. 1105199-14-1
Cat. No. B2773386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
CAS1105199-14-1
Molecular FormulaC19H20N4S2
Molecular Weight368.52
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4
InChIInChI=1S/C19H20N4S2/c1-3-7-16(8-4-1)15-24-19-21-20-18(25-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyGLBPVZVTZIKQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105199-14-1): Core Structural Identity and Procurement Baseline


2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105199-14-1) is a synthetic heterocyclic compound defined by a 1,3,4-thiadiazole core bridging a 4-phenylpiperazine moiety at C-5 and a benzylthio substituent at C-2 . With a molecular formula of C19H20N4S2 and a molecular weight of 368.5 g/mol, it belongs to a pharmacologically privileged class of thiadiazole-piperazine hybrids that have been extensively pursued in medicinal chemistry for their antimicrobial, antitumor, and CNS-targeted activities [1]. The compound is commercially available through specialty chemical suppliers at research-grade purity (typically ≥95%) and is intended exclusively for laboratory research use .

Why Generic Substitution Fails for 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole: The Benzylthio Pharmacophoric Determinant


Although the 1,3,4-thiadiazole–phenylpiperazine scaffold is common to numerous research compounds, their biological activity is exquisitely sensitive to the nature of the C-2 substituent. Systematic structure–activity relationship (SAR) studies have demonstrated that both the structure of the benzyl unit and the oxidation state of the sulfur linker (thioether vs. sulfonyl) dramatically modulate antibacterial potency and selectivity profiles [1]. Consequently, substituting 2-(benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with an ethylthio, fluorobenzylthio, benzylsulfonyl, or acetamide-linked analog is not a functionally neutral exchange; each alteration introduces distinct electronic, steric, and lipophilic characteristics that can fundamentally redirect target engagement and biological outcome [2].

Quantitative Differentiation Evidence: 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole vs. Closest Analogs


C-2 Substituent Lipophilicity: Benzylthio vs. Ethylthio Partitioning

The benzylthio substituent at C-2 confers significantly higher calculated lipophilicity compared to the ethylthio analog, 2-(ethylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole (CAS 1105198-83-1). The target compound contains five additional aromatic carbon atoms in the C-2 side chain, contributing to a larger hydrophobic surface area and predicted higher logP . This difference is relevant because within the 1,3,4-thiadiazole class, lipophilicity directly influences membrane permeability, non-specific protein binding, and the overall pharmacokinetic profile of drug-like candidates [1]. Importantly, direct head-to-head experimental logP or permeability data for these two specific compounds has not been published; the differential claim is based on established physicochemical principles and class-level SAR trends.

Lipophilicity Drug Design SAR

Hydrogen-Bonding Capacity: Thioether vs. Acetamide-Linked Analogs

The target compound features a simple benzylthioether linkage at C-2, lacking the hydrogen-bond donor/acceptor capacity of the acetamide bridge present in N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS 1105199-08-3) . The absence of the amide –NH– and –C=O groups in the target compound reduces its capacity for directed hydrogen bonding with biological targets. In SAR studies of 1,3,4-thiadiazole derivatives, the presence or absence of hydrogen-bonding functionality at the C-2 linker region has been shown to dramatically influence enzyme inhibitory potency and selectivity profiles [1]. The benzylthio compound may therefore display a distinct target selectivity fingerprint compared to its acetamide-containing congener, though no direct comparative biochemical profiling is available.

Hydrogen Bonding Target Engagement Scaffold Optimization

Sulfur Oxidation State: Thioether (–S–) vs. Sulfonyl (–SO2–) Pharmacological Impact

The thioether (–S–) sulfur in the target compound is in a reduced oxidation state compared to the sulfonyl (–SO2–) group found in benzylsulfonyl-containing analogs. Published SAR data on structurally related N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones demonstrate that the thioether linker is necessary for antibacterial activity, and that oxidation to the sulfonyl dramatically reduces potency, particularly against Gram-positive organisms [1]. While these data were generated on quinolone-fused analogs rather than the standalone thiadiazole–piperazine system, the fundamental electronic and steric difference between thioether and sulfonyl at the C-2 position is a class-wide pharmacological determinant [2].

Sulfur Oxidation Antibacterial Activity Bioisosterism

C-2 Substitution Pattern Specificity: Benzylthio as a Privileged Pharmacophoric Element

A comprehensive patent review covering thiadiazole inhibitors from 2005–2016 established that the most potently inhibitory 1,3,4-thiadiazole compounds are those incorporating benzylthio (or mercapto) groups at the C-2 and/or C-5 positions [1]. This class-level observation positions the target compound—which carries a benzylthio group at C-2 and a phenylpiperazine at C-5—within the most pharmacologically productive substitution pattern identified across multiple therapeutic areas. Several thiadiazole derivatives within this substitution class have demonstrated antibacterial, antitumor, and antiviral activities that exceed those of standard reference drugs [1]. While the target compound itself has not been the subject of published head-to-head efficacy comparisons, its substitution architecture aligns with the empirically validated high-activity pattern.

Pharmacophore Thiadiazole SAR Benzylthio Privilege

Patent-Cited PARG Inhibitory Activity: Class-Level Relevance to DNA Damage Response

A 2025 patent application (US 18947778) assigned to Shanghai Yingli Pharmaceutical Co., Ltd. discloses thiadiazole-substituted compounds with strong inhibitory effects on poly(ADP-ribose) glycohydrolase (PARG) and improved pharmacokinetic properties [1]. While the specific exemplification of 2-(benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole within this patent family could not be independently confirmed through publicly available data, the patent's structural scope encompasses 1,3,4-thiadiazole cores with piperazine substitution, establishing a direct intellectual property link between this compound class and the therapeutically significant PARG target [1]. PARG has emerged as a compelling target in oncology due to its role in DNA damage repair, and compounds within this chemotype are under active investigation [2].

PARG Inhibition DNA Damage Response Cancer

Optimal Research Application Scenarios for 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery: Use as a Reduced-Sulfur (–S–) Scaffold for Gram-Positive Targeting

The thioether oxidation state at C-2, which published SAR data indicate is necessary for retaining antibacterial potency in related thiadiazole–piperazine systems [1], makes this compound suitable as a starting scaffold for Gram-positive antibacterial lead optimization. Researchers should prioritize this compound over its sulfonyl-oxidized analogs when screening against S. epidermidis or S. aureus, as the reduced sulfur form preserves activity that is lost upon oxidation.

CNS Drug Discovery: Lipophilic Benzylthio Scaffold for Blood–Brain Barrier Penetration Screening

The enhanced lipophilicity conferred by the benzylthio group, relative to the ethylthio analog [1], positions this compound as a candidate for CNS-targeted screening campaigns where passive blood–brain barrier permeation is desired. The phenylpiperazine moiety additionally offers established pharmacophoric recognition for serotonin and dopamine receptor families [2], supporting inclusion in neuropharmacology-focused compound libraries.

Oncology Research: PARG Pathway Tool Compound with Patent-Backed Target Rationale

The structural consistency of this compound with the thiadiazole chemotype claimed in US patent application 18947778 for PARG inhibition [1] supports its use as a tool compound in DNA damage response research. Researchers investigating synthetic lethality strategies or PARP/PARG axis biology may find this scaffold useful for preliminary target validation studies, particularly given the growing interest in PARG as a therapeutic target in BRCA-mutant and homologous recombination-deficient cancers [2].

Medicinal Chemistry SAR Exploration: Orthogonal Scaffold with Reduced Hydrogen-Bonding Capacity

The absence of hydrogen-bond donor/acceptor functionality at the C-2 linker, in contrast to the acetamide-bridged analog (CAS 1105199-08-3) [1], makes this compound a valuable orthogonal scaffold for SAR-by-catalog studies. Researchers seeking to decouple lipophilicity-driven membrane effects from hydrogen-bond-mediated target engagement can use this compound alongside its amide-containing congener to dissect the relative contributions of these physicochemical properties to biological activity.

Quote Request

Request a Quote for 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.